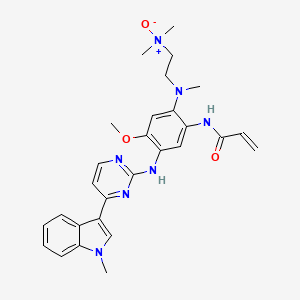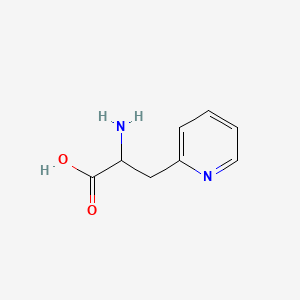
(2'R,5'S,11'S,14'S)-1-Benzyl-2',11'-dimethyl-14'-(propan-2-yl)-3'-oxa-9',12',15',26',29'-pentaazaspi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2’R,5’S,11’S,14’S)-1-Benzyl-2’,11’-dimethyl-14’-(propan-2-yl)-3’-oxa-9’,12’,15’,26’,29’-pentaazaspi” is a complex organic molecule characterized by its multiple chiral centers and a unique spirocyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spirocyclic core, introduction of chiral centers, and functional group modifications. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.
Cyclization Reactions: Forming the spirocyclic structure through intramolecular reactions.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes at specific sites.
Reduction: Reduction reactions could be used to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may modify functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific functional groups present and the conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as a building block for synthesizing other complex molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology
Drug Development: Due to its complex structure, the compound could be a candidate for drug development, targeting specific biological pathways.
Biological Probes: It might be used as a probe to study biological processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for treating diseases.
Diagnostic Tools: Could be used in diagnostic assays.
Industry
Materials Science: The compound might be used in the development of new materials with unique properties.
Chemical Manufacturing: It could be a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Chiral Molecules: Compounds with multiple chiral centers.
Functional Group Analogues: Molecules with similar functional groups.
Uniqueness
The uniqueness of “(2’R,5’S,11’S,14’S)-1-Benzyl-2’,11’-dimethyl-14’-(propan-2-yl)-3’-oxa-9’,12’,15’,26’,29’-pentaazaspi” lies in its specific combination of chiral centers, functional groups, and spirocyclic structure, which may confer unique biological and chemical properties.
Properties
CAS No. |
1510840-70-6 |
|---|---|
Molecular Formula |
C₃₉H₄₈N₆O₅ |
Molecular Weight |
680.84 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)



